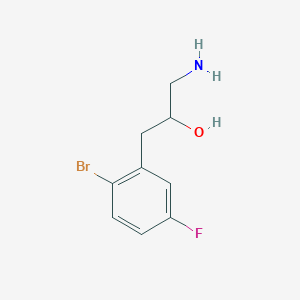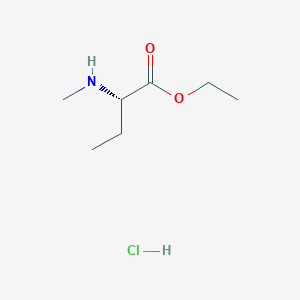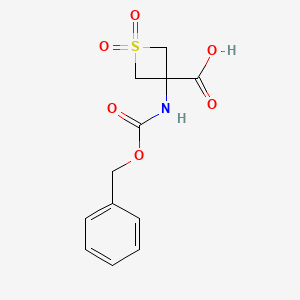
2-(Bromomethyl)-1-ethyl-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the bromination of 1-ethyl-4-methylbenzene with bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane or acetonitrile . The reaction mixture is then passed through a pipeline reactor under controlled temperature and light conditions to ensure efficient bromination.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
科学的研究の応用
2-(Bromomethyl)-1-ethyl-4-methylbenzene is used in various scientific research applications:
作用機序
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-methylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar structure but lacks the ethyl and methyl groups on the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but with a different ring structure.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its combination of an ethyl and a methyl group along with the bromomethyl group makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H13Br |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
2-(bromomethyl)-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |
InChIキー |
MIVIFUMZBBDKGZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)







![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)

![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
